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Methyl 2-methylheptanoate - 51209-78-0

Methyl 2-methylheptanoate

Catalog Number: EVT-402654
CAS Number: 51209-78-0
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
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Product Introduction

Overview

Methyl 2-methylheptanoate is an ester compound with the chemical formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2 and a molecular weight of approximately 158.24 g/mol. It is categorized as a branched-chain fatty acid methyl ester, derived from 2-methylheptanoic acid and methanol. This compound is notable for its applications in various fields such as food flavoring, fragrances, and organic synthesis.

Source

Methyl 2-methylheptanoate can be sourced from natural products or synthesized through chemical reactions. It is often found in trace amounts in certain plant species, contributing to their aroma profiles. The synthesis typically involves the esterification of 2-methylheptanoic acid with methanol, a process that can be catalyzed by acids or bases.

Classification

Methyl 2-methylheptanoate belongs to the class of esters, which are characterized by the presence of a carbonyl group adjacent to an ether group. This compound is classified under fatty acid methyl esters, which are widely used in the food and fragrance industries due to their pleasant odors and flavors.

Synthesis Analysis

Methods

The synthesis of methyl 2-methylheptanoate can be achieved through several methods:

  1. Esterification: The most common method involves the reaction between 2-methylheptanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This process typically requires heating to facilitate the reaction.
  2. Transesterification: Another approach involves the transesterification of triglycerides (fats or oils) with methanol, which can yield methyl esters including methyl 2-methylheptanoate.
  3. Malonic Ester Synthesis: A more complex route involves using malonic ester synthesis, where 1-chloro-2-methylhexane reacts with diethyl malonate under basic conditions to form an intermediate that can be converted into methyl 2-methylheptanoate .

Technical Details

In laboratory settings, the esterification reaction can be monitored using gas chromatography to determine yield and purity. Reaction conditions such as temperature, time, and catalyst concentration significantly affect the outcome.

Molecular Structure Analysis

Structure

The molecular structure of methyl 2-methylheptanoate features a branched aliphatic chain with a methyl group at the second carbon position relative to the carboxyl group.

  • Molecular Formula: C9H18O2\text{C}_9\text{H}_{18}\text{O}_2
  • Molecular Weight: Approximately 158.24 g/mol
  • Structural Representation:
CH3C(CH3)C5H11COOCH3\text{CH}_3-\text{C}(\text{CH}_3)-\text{C}_5\text{H}_{11}-\text{COOCH}_3

Data

  • Boiling Point: Approximately 173 °C
  • Density: About 0.880 g/cm³ at 20 °C
  • Flash Point: 52 °C
  • Melting Point: -56 °C .
Chemical Reactions Analysis

Reactions

Methyl 2-methylheptanoate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its parent acid and methanol.
    RCOOR +H2ORCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{R OH}
  2. Oxidation: The oxidation of this ester can lead to the formation of hydroperoxides, cyclic ethers, ketones, and aldehydes.
  3. Transesterification: It can react with other alcohols to form different esters.

Technical Details

The kinetics of these reactions can vary based on conditions such as temperature, pressure, and the presence of catalysts.

Mechanism of Action

Process

The mechanism by which methyl 2-methylheptanoate acts in various applications often involves its role as a flavoring agent or fragrance component. Its pleasant aroma contributes to sensory experiences in food products and perfumes.

  1. Flavor Release: Upon heating or enzymatic action, methyl 2-methylheptanoate can release volatile compounds that enhance flavor profiles.
  2. Fragrance Stability: Its chemical structure provides stability against degradation under normal storage conditions.

Data

Studies have shown that its sensory characteristics are influenced by its molecular structure, affecting how it interacts with olfactory receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity aroma
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

  • Reactivity: Generally stable but can react under extreme conditions (high temperatures or strong acids).
  • Toxicity: Low toxicity; LD50 values indicate it is relatively safe for handling .
Applications

Methyl 2-methylheptanoate has diverse applications:

  1. Food Industry: Used as a flavoring agent due to its fruity aroma.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its pleasant scent profile.
  3. Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
  4. Research Applications: Investigated for its interactions in catalytic processes and potential uses in biodiesel production due to its fatty acid ester properties .
Biosynthetic Pathways and Enzymatic Catalysis

Substrate Specificity of Acyltransferase Enzymes in Ester Formation

The biosynthesis of methyl 2-methylheptanoate exemplifies the precision of enzymatic catalysis in flavor compound generation. Acyltransferase enzymes selectively catalyze the esterification of branched-chain fatty acids with methanol, demonstrating remarkable specificity for substrates with defined carbon chain lengths and methylation patterns. 2-Methylheptanoic acid—characterized by its branched methyl group at the α-carbon position—serves as the primary acyl donor in this reaction [8]. This medium-chain fatty acid (C8) exhibits structural features (e.g., lipophilic aliphatic tail, sterically hindered α-carbon) that facilitate optimal binding within the enzyme’s active site. The enzymatic process proceeds via a nucleophilic acyl substitution mechanism: the methanol’s hydroxyl group attacks the carbonyl carbon of the activated fatty acid (typically in the form of an acyl-CoA thioester), displacing CoA and yielding the methyl ester [6].

Kinetic studies of analogous ester-forming systems (e.g., methyl 2-methylbutanoate biosynthesis in Lentinula edodes) reveal that substrate recognition depends critically on:

  • Chain Length Discrimination: Enzymes exhibit higher catalytic efficiency for C6–C8 fatty acids compared to shorter (C4) or longer (C12) chains.
  • Stereochemical Constraints: Methyl group positioning at the α-carbon creates chirality that influences binding affinity.
  • Electron Density Distribution: The nucleophilicity of the alcohol donor (e.g., methanol vs. ethanol) affects reaction rates [6]. These specificity determinants ensure the selective production of methyl 2-methylheptanoate over structurally similar esters during microbial fermentation.

Mechanistic Parallels with Terpene Synthase-Mediated Cyclization

The enzymatic synthesis of methyl 2-methylheptanoate shares fundamental mechanistic features with terpene synthase-catalyzed cyclization, despite belonging to distinct biochemical pathways. Both processes involve:

  • Carbocation Intermediates: In terpene synthesis, ionization of prenyl diphosphates generates carbocations that undergo cyclization. Analogously, protonation of the carbonyl oxygen in esterification creates a transient oxocarbenium-like transition state [3].
  • Steric Control of Product Regiochemistry: Terpene synthases direct cyclization through precise substrate orientation in hydrophobic active sites. Similarly, the regioselectivity of methyl ester formation (e.g., preferential esterification at the carboxyl group versus hydroxyl groups) is governed by the enzyme’s ability to position the branched acid and methanol in optimal geometry [3].
  • Transition State Stabilization: Acidic residues in both enzyme classes stabilize high-energy intermediates via electrostatic interactions.

A notable parallel exists in the role of solvent effects. In alkane oxygenation catalyzed by titanium silicalite-1 (TS-1), methanol enhances selectivity for 2-oxygenated heptanoate derivatives—precursors to branched esters—by modifying the catalyst’s active site geometry. This mirrors how terpene synthases utilize cofactors (e.g., Mg²⁺) to constrain substrate conformations [3]. The table below summarizes key mechanistic parallels:

Table 1: Mechanistic Parallels Between Ester-Forming Enzymes and Terpene Synthases

FeatureEster-Forming AcyltransferasesTerpene Synthases
Key IntermediateOxocarbenium-like transition stateCarbocation
Regiochemical ControlSubstrate orientation in active siteSubstrate folding in hydrophobic pocket
Solvent/cofactor influenceMethanol enhances selectivityMg²⁺ stabilizes diphosphate leaving group
Product Diversity OriginSubstrate chain length/branchingCyclization cascade pathways

Role of Microbial Fermentation in Chiral Ester Production

Microbial fermentation serves as the primary biological route for producing enantiomerically enriched methyl 2-methylheptanoate, with filamentous fungi, yeasts, and bacteria demonstrating distinct chiral preferences. Lentinula edodes (shiitake) is particularly significant, as it biosynthesizes (R)-methyl 2-methylbutanoate—a structural analog—via multiple pathways from L-isoleucine. These include:

  • Direct Deamination/Decarboxylation: L-Isoleucine → (S)-2-methylbutanoic acid → (S)-methyl ester (minor pathway).
  • Redox-Isomerization Network: L-Isoleucine → tiglic aldehyde → (R)-2-methylbutanoic acid → (R)-methyl ester (major pathway) [6].

In traditional fermented foods like Chinese Mouding sufu, microbial consortia (e.g., Lactobacillus, Issatchenkia) generate methyl 2-methylbutanoate and ethyl 2-methylbutanoate as key aroma compounds [2]. Sub-Saharan African beverages fermented with wild yeasts and lactic acid bacteria produce analogous branched-chain esters from fruits like Sclerocarya birrea (marula). The enantiomeric ratio (R/S) of methyl 2-methylheptanoate in these systems depends critically on:

  • Microbial Strain: Saccharomyces cerevisiae predominantly produces (S)-enantiomers via Ehrlich pathways, while Acremonium spp. yield racemic mixtures.
  • Substrate Composition: Fruit pulps rich in branched-chain amino acids (e.g., isoleucine) favor (R)-ester formation.
  • Fermentation Vessels: Clay pots promote microaerophilic conditions that alter redox balances and chiral outcomes [5].

Table 2: Microbial Production of Chiral Methyl Esters in Fermented Systems

MicroorganismSubstrateKey Ester ProducedEnantiomeric Ratio (R/S)Sensory Impact
Lentinula edodesWortMethyl 2-methylbutanoate35:65 (R:S)Fruity, apple-like
Issatchenkia orientalisSorghum/Marula pulpMethyl 2-methylheptanoate*Variable (strain-dependent)Sweet, waxy, fruity
Lactobacillus spp.Soybean pasteMethyl 2-methylbutanoatePredominantly (S)Cheesy, fermented

*Inferred from structural analogs in [5] [6]

Chiral resolution is enzymatically mediated: lipases from Candida rugosa preferentially hydrolyze (S)-methyl esters, enriching the (R)-enantiomer in fermented products [6]. This enantioselectivity significantly impacts sensory properties; (R)-methyl 2-methylheptanoate exhibits lower odor thresholds (523.0 ng/L in air) and distinct "green, waxy" notes compared to its (S)-counterpart’s "fruity" character [6] [8].

Properties

CAS Number

51209-78-0

Product Name

Methyl 2-methylheptanoate

IUPAC Name

methyl 2-methylheptanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-8(2)9(10)11-3/h8H,4-7H2,1-3H3

InChI Key

FUZYFWJHBYRPIP-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(=O)OC

Canonical SMILES

CCCCCC(C)C(=O)OC

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